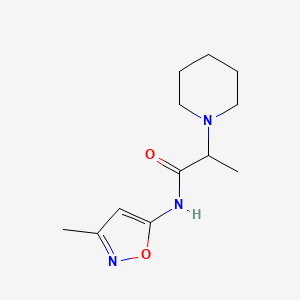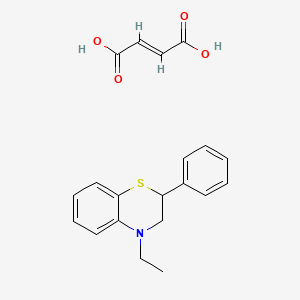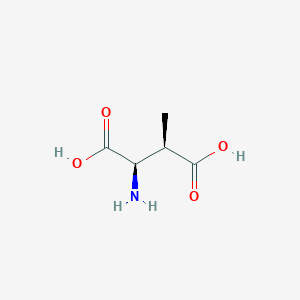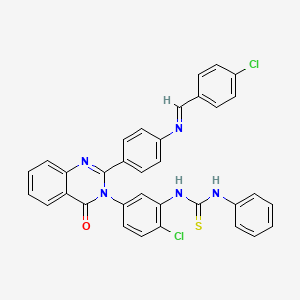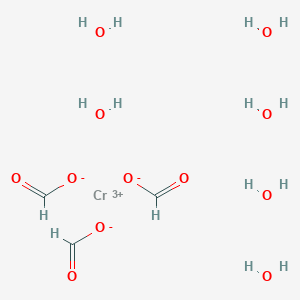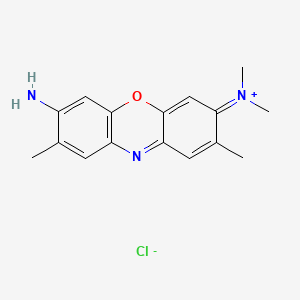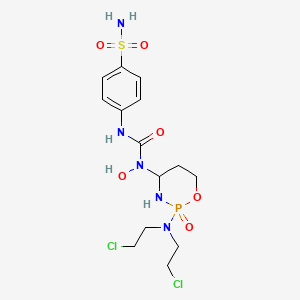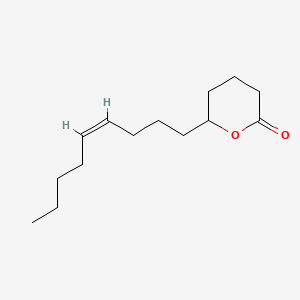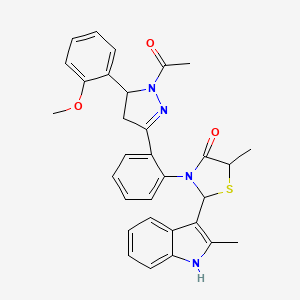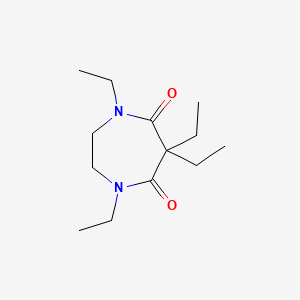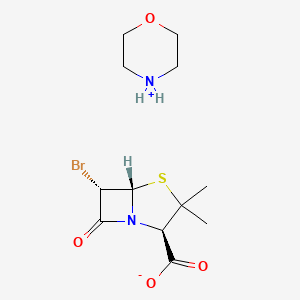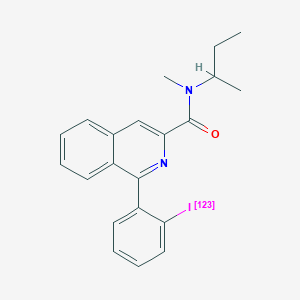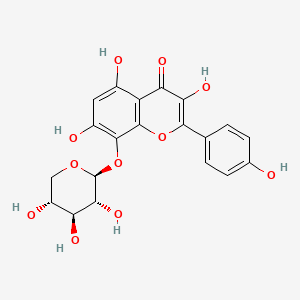
Rhodalin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rhodalin is a flavonoid glycoside compound, specifically a derivative of herbacetin. It is known for its unique chemical structure and biological activities. This compound is found in various species of the genus Rhodiola, which are known for their adaptogenic and immunostimulatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Rhodalin involves the extraction and isolation from plant sources, particularly from the herb of Rhodiola species. The process typically includes:
Extraction: The herb is extracted using ethanol (EtOH) to obtain a crude extract.
Fractionation: The crude extract is then fractionated using butanol (BuOH) to separate the active components.
Chromatographic Separation: The BuOH fraction is subjected to column chromatography (CC) over polyamide, Sephadex LH-20, and silica gel.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction and purification processes, utilizing advanced chromatographic techniques to ensure high purity and yield. The use of automated systems and optimized conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Rhodalin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the glycosidic bonds in this compound.
Substitution: Substitution reactions can occur at the hydroxyl groups of the flavonoid structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions may involve reagents like acetic anhydride (Ac₂O) for acetylation.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as acetylated or methylated forms, which may exhibit different biological activities.
Scientific Research Applications
Rhodalin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying flavonoid glycosides and their chemical properties.
Biology: Investigated for its role in plant defense mechanisms and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including antioxidant, anti-inflammatory, and anti-cancer properties.
Industry: Utilized in the development of natural health products and supplements.
Mechanism of Action
Rhodalin exerts its effects through various molecular targets and pathways:
Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and mediators.
Anti-cancer Properties: This compound induces apoptosis in cancer cells and inhibits tumor growth by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
Comparison with Similar Compounds
Rhodalin is compared with other similar flavonoid glycosides, such as:
Herbacetin Glycosides: Including herbacetin-8-O-glucuronide and herbacetin-8-O-arabinoside.
Gossypetin Glycosides: Such as gossypetin-8-O-glucuronide and gossypetin-8-O-xyloside.
Uniqueness
This compound is unique due to its specific glycosidic linkage and the presence of multiple hydroxyl groups, which contribute to its distinct biological activities and chemical properties .
Properties
CAS No. |
54676-60-7 |
|---|---|
Molecular Formula |
C20H18O11 |
Molecular Weight |
434.3 g/mol |
IUPAC Name |
3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C20H18O11/c21-8-3-1-7(2-4-8)17-15(27)14(26)12-9(22)5-10(23)18(19(12)30-17)31-20-16(28)13(25)11(24)6-29-20/h1-5,11,13,16,20-25,27-28H,6H2/t11-,13+,16-,20+/m1/s1 |
InChI Key |
HSBPTANNLNRKFF-AGOBOLRFSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C=C(C3=C2OC(=C(C3=O)O)C4=CC=C(C=C4)O)O)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)OC2=C(C=C(C3=C2OC(=C(C3=O)O)C4=CC=C(C=C4)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


